![molecular formula C14H16Cl2N4O3 B13722505 1-{Methoxy[4-(nitrosomethylidene)-1,4-dihydropyridin-1-yl]methyl}-4-(nitrosomethylidene)-1,4-dihydropyridine dihydrochloride](/img/structure/B13722505.png)
1-{Methoxy[4-(nitrosomethylidene)-1,4-dihydropyridin-1-yl]methyl}-4-(nitrosomethylidene)-1,4-dihydropyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Obidoxime chloride is a member of the oxime family, primarily used as an antidote for organophosphate poisoning. Organophosphates are compounds that inhibit the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in the synapse, which can cause muscle contractions and paralysis . Obidoxime chloride works by reactivating acetylcholinesterase, thereby reversing the effects of organophosphate poisoning .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of obidoxime chloride involves the reaction of pyridine-4-aldoxime with bis-chloromethyl ether in absolute ethanol. The reaction mixture is refluxed for 35 minutes and then agitated for 5 hours at room temperature. The precipitate formed is filtered, washed with absolute ethanol, acetone, and ether, and then dried at 80°C .
Industrial Production Methods: In industrial settings, the production of obidoxime chloride follows similar synthetic routes but on a larger scale. The raw materials used include pyridine-4-aldoxime and bis-chloromethyl ether. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Obidoxime chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with various nucleophiles, leading to the substitution of the chloride ion.
Oxidation and Reduction Reactions: The oxime group can undergo oxidation to form nitrile oxides or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines under basic conditions.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Produce substituted pyridinium compounds.
Oxidation Reactions: Yield nitrile oxides.
Reduction Reactions: Form amines.
Aplicaciones Científicas De Investigación
Obidoxime chloride has a wide range of applications in scientific research:
Mecanismo De Acción
Obidoxime chloride exerts its effects by reactivating acetylcholinesterase, an enzyme that is inhibited by organophosphates. The compound has a higher affinity for the organophosphate residue than the enzyme itself. It binds to the organophosphate, removing it from the enzyme and restoring the enzyme’s functionality. This process involves the cleavage of the bond between the enzyme and the organophosphate, followed by the elimination of the phosphate-oxime compound from the body via urine .
Comparación Con Compuestos Similares
Pralidoxime: Another oxime used as an antidote for organophosphate poisoning.
HI-6: A more recent oxime with a broader spectrum of activity against various nerve agents.
Trimedoxime and Methoxime: Other oxime derivatives used as antidotes for organophosphate poisoning.
Uniqueness of Obidoxime Chloride: Obidoxime chloride is unique due to its higher potency compared to pralidoxime and its ability to reactivate acetylcholinesterase more effectively. It is particularly useful in cases of poisoning with certain nerve agents where other oximes may be less effective .
Propiedades
Fórmula molecular |
C14H16Cl2N4O3 |
|---|---|
Peso molecular |
359.2 g/mol |
Nombre IUPAC |
(NE)-N-[[1-[[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]-methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride |
InChI |
InChI=1S/C14H14N4O3.2ClH/c1-21-14(17-6-2-12(3-7-17)10-15-19)18-8-4-13(5-9-18)11-16-20;;/h2-11,14H,1H3;2*1H |
Clave InChI |
KKTGFAHNZGSJAW-UHFFFAOYSA-N |
SMILES isomérico |
COC([N+]1=CC=C(C=C1)/C=N/O)[N+]2=CC=C(C=C2)/C=N/O.[Cl-].[Cl-] |
SMILES canónico |
COC([N+]1=CC=C(C=C1)C=NO)[N+]2=CC=C(C=C2)C=NO.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




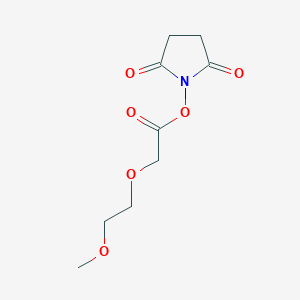

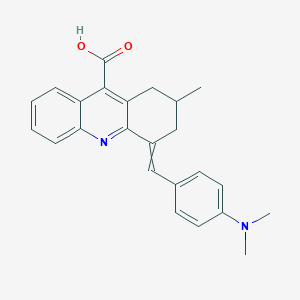

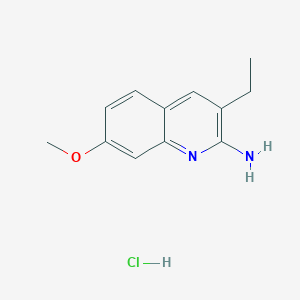
![2-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B13722480.png)
![2-(hydroxyamino)-5-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B13722484.png)
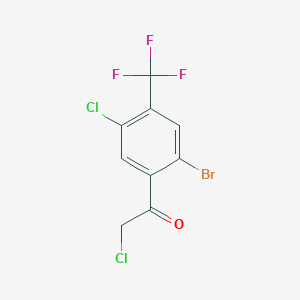
![Cyclopropanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B13722496.png)

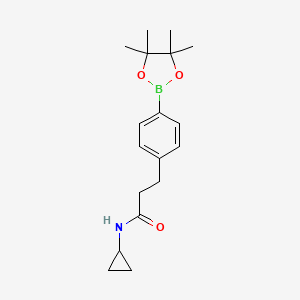
![4-amino-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide](/img/structure/B13722504.png)
